3-Propan-2-yl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-thiadiazole

Description

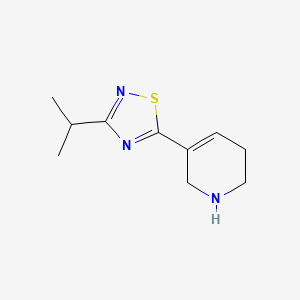

3-Propan-2-yl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a propan-2-yl group at position 3 and a 1,2,3,6-tetrahydropyridine moiety at position 3. The thiadiazole ring is a sulfur- and nitrogen-containing heterocycle known for its bioisosteric properties, enabling interactions with biological targets such as enzymes or receptors.

This compound is structurally analogous to other 1,2,4-thiadiazole derivatives investigated for antiparasitic and antimicrobial activities. Its synthesis typically involves cyclization reactions between thioamides and nitriles, followed by functionalization of substituents.

Properties

Molecular Formula |

C10H15N3S |

|---|---|

Molecular Weight |

209.31 g/mol |

IUPAC Name |

3-propan-2-yl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-thiadiazole |

InChI |

InChI=1S/C10H15N3S/c1-7(2)9-12-10(14-13-9)8-4-3-5-11-6-8/h4,7,11H,3,5-6H2,1-2H3 |

InChI Key |

RQBDANVDQDRQOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NSC(=N1)C2=CCCNC2 |

Origin of Product |

United States |

Biological Activity

3-Propan-2-yl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer effects, enzyme inhibition capabilities, and interactions with various biological targets.

Chemical Structure and Properties

The compound belongs to the thiadiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of a tetrahydropyridine moiety enhances its biological activity by potentially facilitating interactions with biomolecules.

Molecular Formula: CHNS

Molecular Weight: 252.35 g/mol

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit promising anticancer activity. Studies have shown that compounds in this category can disrupt cellular processes involved in cancer proliferation. For instance:

- Mechanism of Action: Thiadiazoles can interfere with DNA replication and cell cycle progression, leading to increased apoptosis in cancer cells. They act as inhibitors of critical enzymes involved in nucleotide synthesis essential for tumor growth .

- Case Study: A study evaluated the cytotoxic effects of various thiadiazole derivatives on different cancer cell lines using the MTS assay. Results indicated that these compounds significantly reduced cell viability in MCF-7 breast cancer cells compared to control groups .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Thiadiazole Derivative A | 25 | MCF-7 |

| Thiadiazole Derivative B | 30 | LoVo |

| Thiadiazole Derivative C | 15 | HUVEC |

Enzyme Inhibition

Thiadiazoles have been identified as potential inhibitors of several enzymes critical for cancer cell survival:

- Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme is vital for guanosine nucleotide synthesis. Inhibition can lead to reduced proliferation of cancer cells .

- Focal Adhesion Kinase (FAK): Compounds targeting FAK have shown promise in reducing tumor metastasis by disrupting signaling pathways that promote cell migration .

Pharmacological Studies

Pharmacokinetic studies reveal that the compound exhibits favorable absorption characteristics due to its mesoionic nature, which allows it to traverse cellular membranes effectively. This property enhances its bioavailability and therapeutic potential .

Toxicity Profile

While the anticancer properties are promising, assessing the toxicity of thiadiazole derivatives is crucial:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,2,4-Thiadiazole Derivatives

*LogP values calculated using ChemDraw Professional 22.0.

†Estimated via analogy to structurally similar compounds.

Key Findings:

Bioactivity :

- The target compound’s tetrahydropyridine group may confer distinct binding interactions compared to fully aromatic pyridine or piperidine substituents. For example, the partial saturation of tetrahydropyridine could enhance solubility or alter target engagement kinetics relative to 3-(5-isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine, which exhibits potent macrofilaricidal activity .

- The trifluoromethyl-substituted analog demonstrates broad-spectrum antimicrobial activity, suggesting that electron-withdrawing groups at position 3 may enhance microbial target inhibition.

Physicochemical Properties :

- The target compound’s LogP (~2.8) is lower than that of the cyclohexyl-substituted analog (LogP 3.4), reflecting reduced lipophilicity due to the smaller propan-2-yl group versus cyclohexyl. This may influence bioavailability and tissue distribution.

This contrasts with the isopropoxypyridine substituent in the antifilarial compound, which likely adopts a fixed orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.